molecular formula C11H15KOS2 B12062899 Carbonodithioic Acid O-(Octahydro-4,7-methano-1H-inden-5-yl) Ester Potassium Salt

Carbonodithioic Acid O-(Octahydro-4,7-methano-1H-inden-5-yl) Ester Potassium Salt

Cat. No.: B12062899
M. Wt: 266.5 g/mol
InChI Key: IGULCCCBGBDZKQ-HJPGVBIPSA-M
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Description

Carbonodithioic Acid O-(Octahydro-4,7-methano-1H-inden-5-yl) Ester Potassium Salt (CAS 83373-60-8), also known as D609 or tricyclodecan-9-yl xanthogenate, is a potassium salt of a xanthate derivative. Its molecular formula is C₁₁H₁₅OS₂·K, with a molecular weight of 266.5 g/mol . Key characteristics include:

  • Physical State: Crystalline solid .
  • UV/Vis Activity: Absorbance maxima at 231 nm and 304 nm, indicative of its conjugated dithiocarbonate structure .
  • Stability: Stable for ≥4 years when stored at -20°C .
  • Applications: Primarily used in biochemical research as a selective inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC), with roles in studying cellular signaling pathways .

Properties

Molecular Formula

C11H15KOS2

Molecular Weight

266.5 g/mol

IUPAC Name

potassium;[(1R,7R)-8-tricyclo[5.2.1.02,6]decanyl]oxymethanedithioate

InChI

InChI=1S/C11H16OS2.K/c13-11(14)12-10-5-6-4-9(10)8-3-1-2-7(6)8;/h6-10H,1-5H2,(H,13,14);/q;+1/p-1/t6-,7?,8?,9-,10?;/m1./s1

InChI Key

IGULCCCBGBDZKQ-HJPGVBIPSA-M

Isomeric SMILES

C1CC2[C@@H]3C[C@H](C2C1)C(C3)OC(=S)[S-].[K+]

Canonical SMILES

C1CC2C(C1)C3CC2CC3OC(=S)[S-].[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbonodithioic Acid O-(Octahydro-4,7-methano-1H-inden-5-yl) Ester Potassium Salt typically involves the reaction of carbonodithioic acid with octahydro-4,7-methano-1H-inden-5-yl ester in the presence of potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Carbonodithioic Acid O-(Octahydro-4,7-methano-1H-inden-5-yl) Ester Potassium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce different oxidized forms of the compound, while reduction reactions may yield simpler derivatives .

Scientific Research Applications

Carbonodithioic Acid O-(Octahydro-4,7-methano-1H-inden-5-yl) Ester Potassium Salt has a wide range of scientific research applications, including:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of phosphatidylcholine-specific phospholipase C activity. This inhibition disrupts the phospholipid metabolism in cells, leading to various biological effects. The molecular targets and pathways involved include the phospholipase C enzyme and related signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogs

Table 1: Key Structural and Functional Comparisons
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Functional Group Key Applications
D609 (83373-60-8) C₁₁H₁₅OS₂·K 266.5 Dithiocarbonate (xanthate) Biochemical research
Dicyclopentanyl Methacrylate (N/A) C₁₅H₂₀O₂ 232.3 Methacrylate ester Polymer synthesis
2-Propenoic Acid Ester (79637-74-4) C₁₃H₁₈O₂ 206.3 Acrylate ester Monomer for adhesives/resins
Octahydro-4,7-methanoinden-5-yl Acetate (64001-15-6) C₁₂H₁₈O₂ 194.3 Acetate ester Analytical chemistry, fragrances
Norea (18530-56-8) C₁₃H₁₅N₂O 215.3 Urea derivative Herbicide (revoked tolerances)
Hexanedioic Acid Diester (195371-10-9) C₂₈H₄₂O₄ 442.6 Diester Plasticizers, polymer additives

Physical and Chemical Properties

Table 2: Physical Properties
Compound Boiling Point (°C) Flash Point (°C) Density (g/cm³) Solubility
D609 N/A N/A N/A Likely polar solvents
Dicyclopentanyl Methacrylate 296 145 N/A Organic solvents
2-Propenoic Acid Ester 279.3 112 1.09 Low water solubility
Octahydroindenyl Acetate N/A N/A N/A LogP = 3.14 (lipophilic)

Notes:

  • D609’s crystalline nature and UV activity make it suitable for spectroscopic analysis .

Hazard Profiles and Regulatory Status

Table 3: Hazard Classification
Compound GHS Hazards Regulatory Notes
D609 Not fully reported; likely irritant No carcinogenicity per IARC/ACGIH
Dicyclopentanyl Methacrylate H315 (skin irritation), H319 (eye irritation) Complies with EU/US standards
2-Propenoic Acid Homopolymer (34755-33-4) H302 (oral toxicity), H315, H319, H335 (respiratory irritation) Non-carcinogenic per OSHA
Norea Revoked tolerances (EPA) Former herbicide; restricted use

Key Observations :

  • D609’s storage at -20°C implies sensitivity to thermal degradation .
  • The homopolymer’s respiratory hazards (H335) necessitate controlled handling .

Biological Activity

Carbonodithioic Acid O-(Octahydro-4,7-methano-1H-inden-5-yl) Ester Potassium Salt, commonly referred to as D609, is a potassium salt of a carbonodithioic acid derivative. The compound has garnered interest in various fields of organic chemistry and biochemistry due to its unique structural properties and potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C11H15KOS2C_{11}H_{15}KOS_2, with a molecular weight of approximately 266.464 g/mol. Its structure includes a potassium ion, a carbonodithioate moiety, and an octahydroindene group, which contributes to its reactivity and biological potential.

Synthesis

The synthesis typically involves the reaction of carbon disulfide with an alcohol in the presence of potassium hydroxide. This method produces the corresponding potassium xanthate, which can be modified to yield various derivatives. The general reaction can be represented as follows:

R OH+CS2+KOHR SC S OK+H2O\text{R OH}+\text{CS}_2+\text{KOH}\rightarrow \text{R SC S OK}+\text{H}_2\text{O}

Research indicates that this compound exhibits several biological activities, primarily through its role as a thiol surrogate in nucleophilic substitution reactions. This property allows it to interact with various electrophiles, potentially leading to applications in synthetic organic chemistry.

Antioxidant Properties

D609 has been studied for its antioxidant capabilities. It may protect cells from oxidative stress by scavenging free radicals and inhibiting lipid peroxidation. This property is particularly relevant in neuroprotection and other therapeutic applications.

Case Studies

  • Neuroprotective Effects : In a study involving neurodegenerative models, D609 demonstrated the ability to reduce neuronal cell death induced by oxidative stress. The compound's mechanism was attributed to its ability to modulate intracellular signaling pathways that regulate apoptosis.
  • Antimicrobial Activity : Preliminary investigations have shown that D609 possesses antimicrobial properties against certain bacterial strains. The exact mechanism remains under investigation but may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Comparative Analysis

To further understand the uniqueness of this compound, a comparative analysis with other xanthate compounds is presented below:

Compound NameCAS NumberMolecular FormulaUnique Features
Carbonodithioic Acid O-Ethyl Ester Potassium Salt140-89-6C3H5KOS2Commonly used as a reagent; simpler structure.
Carbonodithioic Acid O-Methyl Ester Potassium Salt18419561C2H3KOS2Smaller alkyl group; less sterically hindered.
Potassium Ethyl Xanthate2735045C3H5KOS2Widely used in mineral processing; more reactive.
This compound 83373-60-8 C11H15KOS2 Unique octahydroindene moiety; distinct reactivity.

Q & A

Q. Structural validation :

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm the presence of the tricyclic methanoindenyl moiety and dithiocarbonate group.
  • Mass spectrometry (HRMS) : To verify molecular ion peaks matching the formula C₁₁H₁₅OS₂·K (MW: 266.5) .
  • X-ray crystallography : For unambiguous confirmation of the solid-state structure.

Basic: What analytical techniques are optimal for assessing the purity and stability of this compound under laboratory conditions?

Answer:

  • Purity assessment :
    • HPLC-UV : Utilize a C18 column with mobile phase (e.g., acetonitrile/water) and monitor absorbance at λmax = 231 nm and 304 nm .
    • Elemental analysis : Confirm %C, %H, and %S to validate stoichiometry.
  • Stability testing :
    • Thermogravimetric analysis (TGA) : Assess decomposition temperatures.
    • Long-term storage : Store at -20°C in airtight, light-protected containers; stability ≥4 years under these conditions .

Q. Table 1: Stability Data

ParameterValue/ObservationReference
Storage Temperature-20°C
Stability Duration≥4 years
Degradation SignsDiscoloration, precipitate

Basic: How can researchers design experiments to evaluate its solubility and compatibility with common solvents?

Answer:

  • Solubility screening : Use the "shake-flask" method in solvents like DMSO, ethanol, and water. Centrifuge and quantify supernatant concentration via UV-Vis (304 nm) .
  • Compatibility testing : Monitor chemical stability in solvents over 24–72 hours using HPLC to detect decomposition products.

Advanced: What mechanistic strategies are effective for studying its role as a biochemical inhibitor (e.g., phospholipase C inhibition)?

Answer:

  • Enzyme kinetics : Perform Michaelis-Menten assays with purified phospholipase C, varying substrate concentrations and inhibitor doses to determine KiK_i (inhibition constant).
  • Molecular docking : Use software like AutoDock Vina to model interactions between the compound’s dithiocarbonate group and enzyme active sites.
  • Competitive binding assays : Employ fluorescent probes (e.g., Fura-2) to monitor calcium signaling changes in cellular models .

Advanced: How can contradictory data regarding its bioactivity across studies be systematically addressed?

Answer:

  • Dose-response reevaluation : Repeat assays using standardized concentrations (e.g., 1–100 µM) and cell lines (e.g., HEK293 vs. HeLa).
  • Orthogonal validation : Combine enzymatic assays with cellular viability tests (MTT assay) and transcriptomic profiling (RNA-seq) to distinguish off-target effects.
  • Batch variability control : Compare results across multiple synthesis batches to rule out purity-driven discrepancies .

Advanced: What computational approaches are suitable for modeling its interaction with biological membranes or proteins?

Answer:

  • Molecular dynamics (MD) simulations : Use GROMACS or AMBER to simulate lipid bilayer penetration, focusing on the compound’s hydrophobicity and charge distribution.
  • Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., sulfur atoms) for covalent binding studies.
  • Machine learning : Train models on existing xanthate-protein interaction datasets to predict novel targets .

Advanced: How can researchers optimize its analytical detection in complex biological matrices?

Answer:

  • LC-MS/MS method development :
    • Column : C18 (2.1 × 50 mm, 1.7 µm).
    • Ionization : ESI-negative mode (m/z 265.0 → 121.0).
    • Sample prep : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges.
  • Validation parameters : Include linearity (1–1000 ng/mL), LOD/LOQ, and recovery rates (>85%) .

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